PROPYL 2-CYCLOPENTANEAMIDO-5-METHYL-4-PHENYLTHIOPHENE-3-CARBOXYLATE
Description
Propyl 2-[(cyclopentylcarbonyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate: is a complex organic compound with a unique structure that includes a thiophene ring, a phenyl group, and a cyclopentylcarbonyl group
Properties
IUPAC Name |
propyl 2-(cyclopentanecarbonylamino)-5-methyl-4-phenylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3S/c1-3-13-25-21(24)18-17(15-9-5-4-6-10-15)14(2)26-20(18)22-19(23)16-11-7-8-12-16/h4-6,9-10,16H,3,7-8,11-13H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYLJJKZFYAGQRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C)NC(=O)C3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PROPYL 2-CYCLOPENTANEAMIDO-5-METHYL-4-PHENYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Attachment of the Cyclopentylcarbonyl Group: This step involves the reaction of the intermediate compound with cyclopentanone in the presence of a suitable catalyst.
Formation of the Propyl Ester: The final step involves esterification with propanol under acidic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The phenyl and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens (for electrophilic substitution) and organolithium compounds (for nucleophilic substitution) are typical.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene and phenyl derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Materials Science: It can be incorporated into polymers to enhance their electronic properties.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly as an anti-inflammatory or anticancer agent.
Biological Probes: It can be used as a probe to study biological pathways involving thiophene derivatives.
Industry:
Electronics: The compound can be used in the development of organic semiconductors.
Coatings: It can be used in the formulation of advanced coatings with specific electronic properties.
Mechanism of Action
The mechanism of action of PROPYL 2-CYCLOPENTANEAMIDO-5-METHYL-4-PHENYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, influencing their function.
Comparison with Similar Compounds
- Propyl 2-[(cyclopentylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Propyl 5-[(cyclopentylcarbonyl)amino]-2-hydroxybenzoate
Comparison:
- Structural Differences: The presence of different substituents on the thiophene or benzothiophene rings.
- Reactivity: Variations in reactivity due to the electronic effects of different substituents.
- Applications: While similar compounds may share some applications, the unique structure of PROPYL 2-CYCLOPENTANEAMIDO-5-METHYL-4-PHENYLTHIOPHENE-3-CARBOXYLATE provides distinct advantages in specific contexts, such as enhanced binding affinity to certain biological targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
